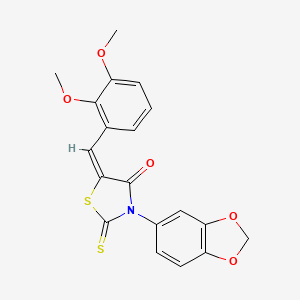

(5E)-3-(1,3-benzodioxol-5-yl)-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Vue d'ensemble

Description

(5E)-3-(1,3-benzodioxol-5-yl)-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a benzodioxole ring and a thiazolidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(1,3-benzodioxol-5-yl)-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with 2,3-dimethoxybenzaldehyde in the presence of a base to form the intermediate benzylidene compound. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final thiazolidinone product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

(5E)-3-(1,3-benzodioxol-5-yl)-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiazolidinone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Applications De Recherche Scientifique

Anticancer Properties

Research has indicated that thiazolidinone derivatives exhibit significant anticancer activities. Studies have shown that compounds similar to (5E)-3-(1,3-benzodioxol-5-yl)-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:

- Mechanism of Action : Thiazolidinones may exert their anticancer effects through the modulation of signaling pathways associated with cell growth and apoptosis. They can act on key proteins involved in cancer progression, such as Src family kinases (SFKs), which are critical for tumor growth and metastasis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazolidinone derivatives have shown efficacy against a range of bacterial strains and fungi. Their mechanism often involves the disruption of microbial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

Inflammation is a common underlying factor in many chronic diseases. Some studies suggest that thiazolidinone derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. This property makes them potential candidates for treating inflammatory conditions.

Case Study 1: Anticancer Activity

A study published in Nature Reviews Cancer explored the anticancer potential of thiazolidinones. The researchers synthesized various derivatives and tested their effects on breast cancer cell lines. The results indicated that specific modifications in the thiazolidinone structure significantly enhanced their cytotoxicity against cancer cells while sparing normal cells .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 10 | Inhibition of SFKs |

| Compound B | 15 | Induction of apoptosis |

| (5E)-3-(1,3-benzodioxol-5-yl)... | 12 | Cell cycle arrest |

Case Study 2: Antimicrobial Activity

In another investigation published in Journal of Antimicrobial Chemotherapy, the antimicrobial efficacy of thiazolidinone derivatives was assessed against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The study demonstrated that these compounds exhibited significant antibacterial activity with minimal inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

Mécanisme D'action

The mechanism of action of (5E)-3-(1,3-benzodioxol-5-yl)-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.

Comparaison Avec Des Composés Similaires

Similar Compounds

(5E)-3-(1,3-benzodioxol-5-yl)-5-(2,3-dimethoxybenzylidene)-2-oxo-1,3-thiazolidin-4-one: Similar structure but with an oxo group instead of a thioxo group.

(5E)-3-(1,3-benzodioxol-5-yl)-5-(2,3-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one: Contains an imino group instead of a thioxo group.

Uniqueness

The uniqueness of (5E)-3-(1,3-benzodioxol-5-yl)-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Activité Biologique

The compound (5E)-3-(1,3-benzodioxol-5-yl)-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention due to its diverse biological activities. Thiazolidin-4-ones are known for their potential therapeutic applications in various fields, including oncology, antimicrobial therapy, and metabolic disorders. This article reviews the biological activity of this specific compound, synthesizing findings from recent studies.

Chemical Structure

The structure of the compound can be described as follows:

- Thiazolidin-4-one core : A five-membered heterocyclic ring containing sulfur and nitrogen.

- Substituents : The presence of a benzodioxole group and dimethoxybenzylidene enhances its biological properties.

Biological Activities

Research indicates that thiazolidin-4-one derivatives exhibit a wide range of biological activities. The compound has been evaluated for several key properties:

Anticancer Activity

A study highlighted that thiazolidin-4-one derivatives have shown significant anticancer effects against various cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB 231 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer).

- Mechanism : The compound may induce apoptosis and inhibit cell proliferation through interaction with specific protein kinases like DYRK1A and CDK5 .

Antimicrobial Activity

Thiazolidin-4-one compounds are also noted for their antimicrobial properties:

- Activity against Bacteria : The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives with electron-withdrawing groups showed enhanced antibacterial activity against E. coli and S. aureus .

Antidiabetic Effects

Thiazolidinones are recognized for their role as PPARγ agonists, which are crucial in managing diabetes:

- Mechanism : The compound's structure allows it to interact with PPARγ, thereby enhancing insulin sensitivity and glucose uptake in adipocytes .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is highly dependent on their substituents. Modifications at positions 2, 3, and 5 of the thiazolidinone ring can significantly alter their pharmacological profiles:

- Substituent Influence : Studies suggest that introducing methoxy or halogen groups can enhance anticancer and antimicrobial activities .

Case Studies

Several case studies have been documented regarding the biological efficacy of thiazolidinone derivatives:

- Study on DYRK1A Inhibition :

- Evaluation of Antimicrobial Properties :

Propriétés

IUPAC Name |

(5E)-3-(1,3-benzodioxol-5-yl)-5-[(2,3-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5S2/c1-22-14-5-3-4-11(17(14)23-2)8-16-18(21)20(19(26)27-16)12-6-7-13-15(9-12)25-10-24-13/h3-9H,10H2,1-2H3/b16-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBDIGUQYXBJMC-LZYBPNLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C/2\C(=O)N(C(=S)S2)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.